11-Dodecenoic acid

Description

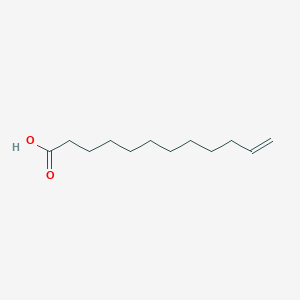

Structure

3D Structure

Properties

IUPAC Name |

dodec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZPOFFXKUVNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215729 | |

| Record name | 11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fatty, citrusy aroma | |

| Record name | 11-Dodecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in most organic solvents, Soluble (in ethanol) | |

| Record name | 11-Dodecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.897 | |

| Record name | 11-Dodecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65423-25-8 | |

| Record name | 11-Dodecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65423-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dodecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DODECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-Dodecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodec-11-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dodec-11-enoic acid, a monounsaturated medium-chain fatty acid. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological roles, with a focus on its metabolic fate and influence on cellular signaling pathways.

Chemical Identification and Properties

Dodec-11-enoic acid, a 12-carbon fatty acid with a terminal double bond, is identified by the Chemical Abstracts Service (CAS) number 65423-25-8 .[1][2][3][4] Its unique structure influences its physical and chemical characteristics, which are summarized in the table below.

Table 1: Physicochemical Properties of Dodec-11-enoic Acid

| Property | Value | Source |

| CAS Number | 65423-25-8 | [1] |

| Molecular Formula | C12H22O2 | |

| Molecular Weight | 198.30 g/mol | |

| IUPAC Name | Dodec-11-enoic acid | |

| Appearance | Colorless liquid | |

| Odor | Fatty, citrusy | |

| Density | 0.890-0.897 g/cm³ | |

| Refractive Index | 1.447-1.457 | |

| Solubility | Insoluble in water; soluble in most organic solvents. | |

| pKa | 4.78 ± 0.10 (Predicted) | |

| XLogP3 | 4.4 |

Experimental Protocols

The synthesis of dodec-11-enoic acid can be achieved through both chemical and bioenzymatic methods. Below are detailed methodologies for key experimental procedures.

A common method for the synthesis of terminal alkenes like dodec-11-enoic acid is the Wittig reaction. This procedure involves the reaction of an aldehyde with a phosphorus ylide.

Experimental Workflow: Wittig Synthesis of Dodec-11-enoic Acid

Caption: Workflow for the chemical synthesis of dodec-11-enoic acid via the Wittig reaction.

Detailed Methodology:

-

Preparation of the Phosphonium Salt: 10-Bromodecanoic acid is reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding phosphonium salt. The product is then isolated and purified.

-

Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., -78 °C) to deprotonate the phosphonium salt and form the phosphorus ylide.

-

Wittig Reaction: Formaldehyde is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield pure dodec-11-enoic acid.

Dodec-11-enoic acid can be synthesized from lauric acid (dodecanoic acid) through a desaturation reaction catalyzed by Cytochrome P450 (CYP) enzymes. This method offers a green chemistry approach to the synthesis of this unsaturated fatty acid.

Experimental Workflow: Bioenzymatic Synthesis of Dodec-11-enoic Acid

Caption: Workflow for the bioenzymatic synthesis of dodec-11-enoic acid using a whole-cell biocatalyst.

Detailed Methodology:

-

Biocatalyst Preparation: A suitable host organism, such as Escherichia coli, is transformed with a plasmid containing the gene for a fatty acid desaturase from the Cytochrome P450 superfamily. The recombinant cells are cultured to a desired cell density and protein expression is induced. The cells are then harvested and washed.

-

Whole-Cell Biotransformation: The harvested cells are resuspended in a reaction buffer containing lauric acid as the substrate and a co-substrate, such as glucose, to provide the necessary reducing equivalents (NADPH). The reaction is carried out at a controlled temperature and pH with agitation.

-

Product Extraction and Analysis: After the reaction, the mixture is acidified, and the fatty acids are extracted with an organic solvent. The organic extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced dodec-11-enoic acid.

Biological Roles and Signaling Pathways

While specific signaling pathways directly initiated by dodec-11-enoic acid are not yet well-defined in the scientific literature, as a monounsaturated fatty acid, it is expected to participate in and influence various cellular processes.

Unsaturated fatty acids are integral components of cell membranes and can modulate signaling pathways by altering the physical properties of the membrane. This can, in turn, affect the function of membrane-associated proteins.

Logical Relationship: Influence of Unsaturated Fatty Acids on Cell Signaling

Caption: The general mechanism by which unsaturated fatty acids can influence cellular signaling.

Unsaturated fatty acids can be incorporated into the phospholipid bilayer of cell membranes, which increases membrane fluidity. This alteration in the membrane's physical state can impact the conformation and activity of embedded proteins, including G-protein coupled receptors (GPCRs) and ion channels, thereby influencing downstream signaling events.

Dodec-11-enoic acid, like other fatty acids, is expected to undergo metabolic processing through established pathways for energy production or conversion to other bioactive molecules.

Metabolic Fate of Dodec-11-enoic Acid

Caption: Predicted metabolic pathways for dodec-1-enoic acid.

Before entering metabolic pathways, dodec-11-enoic acid must be activated to its coenzyme A (CoA) derivative, dodec-11-enoyl-CoA. From there, it can be transported into the mitochondria for β-oxidation to generate ATP. Alternatively, it can be a substrate for elongase and desaturase enzymes in the endoplasmic reticulum to produce longer-chain unsaturated fatty acids. Another potential route is ω-oxidation, a minor pathway that can become more significant under certain conditions.

Applications in Research and Drug Development

The unique terminal double bond of dodec-11-enoic acid makes it a valuable molecule for various research and development applications.

-

Chemical Probe Development: The terminal alkene can be functionalized through reactions like thiol-ene "click" chemistry, allowing for the attachment of fluorescent tags or biotin for use in chemical biology to study fatty acid trafficking and protein interactions.

-

Polymer Science: As a monomer, dodec-11-enoic acid can be used in the synthesis of novel polymers with potential applications in biomaterials and drug delivery systems.

-

Drug Discovery: Fatty acids and their derivatives are known to possess a range of biological activities. The structure of dodec-11-enoic acid can serve as a scaffold for the development of new therapeutic agents.

This technical guide provides a foundational understanding of dodec-11-enoic acid. As research progresses, a more detailed picture of its specific biological functions and signaling roles will undoubtedly emerge, opening new avenues for its application in science and medicine.

References

An In-depth Technical Guide on the Classification of cis-11-Dodecenoic Acid as a Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Dodecenoic acid, a monounsaturated omega-1 fatty acid, is a molecule of growing interest in lipid research and drug development. Its unique structural features and potential biological activities necessitate a thorough understanding of its classification, physicochemical properties, and metabolic fate. This technical guide provides a comprehensive overview of cis-11-dodecenoic acid, including its detailed classification, tabulated quantitative data, a representative synthetic protocol, and visualizations of relevant biological pathways.

Classification and Nomenclature

cis-11-Dodecenoic acid is systematically classified as a medium-chain fatty acid (MCFA) due to its 12-carbon backbone.[1] As it contains a single carbon-carbon double bond, it is further categorized as a monounsaturated fatty acid (MUFA). The "cis" designation indicates the stereochemistry of the double bond, where the adjacent hydrogen atoms are on the same side of the bond, resulting in a kink in the hydrocarbon chain. The "11" specifies the location of the double bond, starting from the carboxyl end. In the omega (ω) nomenclature, which counts from the methyl end of the fatty acid, it is classified as an omega-1 (ω-1) fatty acid.

Systematic Name: (Z)-dodec-11-enoic acid Common Name: 11-Lauroleic acid

Physicochemical Properties

A summary of the key quantitative data for 11-dodecenoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | PubChem |

| Molecular Weight | 198.30 g/mol | PubChem |

| Appearance | Colorless liquid | The Good Scents Company |

| Density | 0.890 - 0.897 g/cm³ at 25°C | The Good Scents Company |

| Boiling Point | 303.19 °C (predicted) | The Good Scents Company |

| Melting Point | 20.00 °C | The Good Scents Company |

| Refractive Index | 1.447 - 1.457 at 20°C | The Good Scents Company |

| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | PubChem, The Good Scents Company |

| logP (o/w) | 4.365 (estimated) | The Good Scents Company |

Experimental Protocols: Synthesis of cis-Unsaturated Fatty Acids

The Wittig reaction is a widely used and effective method for the stereoselective synthesis of cis-alkenes, including cis-unsaturated fatty acids. Below is a representative experimental protocol adapted from the synthesis of a similar long-chain cis-unsaturated fatty acid, which can be modified for the synthesis of cis-11-dodecenoic acid.

Objective: To synthesize a cis-unsaturated fatty acid via a Wittig reaction.

Materials:

-

Alkyltriphenylphosphonium bromide salt

-

An appropriate aldehyde (e.g., for cis-11-dodecenoic acid, this would be a C10 aldehyde)

-

A strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF))

-

Reagents for workup and purification (e.g., hydrochloric acid, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyltriphenylphosphonium bromide salt in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of the strong base in THF to the stirred phosphonium salt solution. The appearance of a characteristic color (often orange or deep red) indicates the formation of the phosphorus ylide. Allow the reaction mixture to stir at this temperature for 1-2 hours.

-

Wittig Reaction: Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at -78 °C. The color of the ylide will typically fade as it reacts.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product, which contains the desired cis-alkene and triphenylphosphine oxide as a byproduct, is then purified. This is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Biological Pathways

While specific signaling pathways directly involving cis-11-dodecenoic acid in mammalian cells are not well-elucidated, as a fatty acid, it is expected to participate in general fatty acid metabolism. Furthermore, a closely related methylated analog is a known bacterial signaling molecule.

General Fatty Acid Biosynthesis

Fatty acids are synthesized in the cytoplasm from acetyl-CoA through a series of condensation reactions. The following diagram illustrates the general workflow of fatty acid synthesis.

Caption: General workflow of fatty acid biosynthesis.

Fatty Acid Metabolism: Beta-Oxidation

Fatty acids are broken down in the mitochondria to produce energy in the form of ATP through a process called beta-oxidation.

Caption: Mitochondrial beta-oxidation of a fatty acid.

Fatty Acid Metabolism: Omega-Oxidation

Omega-oxidation is an alternative pathway for fatty acid degradation that occurs in the endoplasmic reticulum.

Caption: The omega-oxidation pathway of fatty acids.

A Related Signaling Pathway: DSF in Bacterial Quorum Sensing

A methylated analog of cis-11-dodecenoic acid, known as cis-11-methyl-2-dodecenoic acid, acts as a diffusible signal factor (DSF) in the quorum sensing system of some pathogenic bacteria. This system regulates virulence and biofilm formation.

References

natural sources of 11-Dodecenoic acid

An In-depth Technical Guide to the Natural Sources of 11-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as 11-lauroleic acid) is a medium-chain monounsaturated fatty acid. While not as common as other fatty acids like oleic or lauric acid, it is found in various natural sources, including specific plants and animal products. Its structural analogs, such as cis-11-Methyl-2-dodecenoic acid, play crucial roles in microbial cell-to-cell communication, particularly in the regulation of virulence in pathogenic bacteria. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biological significance, detailed experimental protocols for its extraction and analysis, and diagrams of relevant biochemical pathways.

Natural Sources of this compound

This compound has been identified in a select number of natural sources, primarily within the plant kingdom. While mentioned in broader metabolic databases as potentially present in animal tissues, specific quantitative studies are scarce. The most concretely identified sources are certain plant oils and seeds.

Plant-Based Sources

Several species of plants, particularly from the Lauraceae family, have been cited as sources of this compound. Macadamia oil is another noted source.

-

Persea Species : Various plants from the Persea genus, which includes the avocado, are known to produce a diverse range of fatty acids. Specific species identified as containing this compound include Persea bombycina and Persea duthiei. A study on avocado (Persea americana) seed oil identified 11-octadecenoic acid, a longer-chain analog, but did not quantify this compound[1].

-

Litsea Species : The plant Litsea lii var. nunkao-tahangensis has been reported as a natural source of this fatty acid.

-

Macadamia Oil : Oil from the macadamia nut (Macadamia integrifolia) is reported to contain this compound. However, detailed fatty acid profiles of macadamia oil often focus on its most abundant components, such as oleic acid (C18:1) and palmitoleic acid (C16:1), with many minor fatty acids not being quantified[2][3][4].

Other Potential Sources

-

Animal Products : The Human Metabolome Database suggests the presence of this compound in various animal products, including milk from cows and goats, and tissues from sheep, cattle, and pigs[5]. This is likely based on its role as a minor intermediate in general fatty acid metabolism.

-

Royal Jelly : Extensive analysis of the fatty acid profile of royal jelly has identified a rich composition of unique medium-chain fatty acids, most notably 10-hydroxy-2-decenoic acid (10-HDA). However, studies have not confirmed the presence of this compound, instead identifying related compounds like 11-hydroxy-dodecanoic acid and 2-dodecenedioic acid.

Quantitative Data

Specific quantitative data for this compound in its natural sources is limited in publicly available literature. Most analyses focus on the major fatty acid constituents. The table below summarizes the identified sources; however, percentage concentrations for this compound are largely unreported.

| Natural Source | Species | Family | Reported Presence of this compound | Quantitative Data (this compound) | Key References |

| Plant | Litsea lii var. nunkao-tahangensis | Lauraceae | Yes | Not Reported | |

| Plant | Persea bombycina | Lauraceae | Yes | Not Reported | |

| Plant | Persea duthiei | Lauraceae | Yes | Not Reported | |

| Plant | Macadamia Nut Oil | Macadamia integrifolia | Proteaceae | Yes | Not Reported in major analyses |

Biological Significance and Signaling Pathways

While information on the specific biological role of this compound is limited, its close structural analogs are well-characterized as signaling molecules in bacteria. Furthermore, its biosynthesis from lauric acid is an important enzymatic pathway.

Biosynthesis via Cytochrome P450

This compound can be synthesized from lauric acid (dodecanoic acid) through a desaturation reaction catalyzed by Cytochrome P450 (CYP) enzymes. This process introduces a double bond at the terminal end of the fatty acid chain.

Caption: Biosynthesis of this compound from lauric acid.

Role in Quorum Sensing (DSF Signaling)

A structurally similar molecule, cis-11-Methyl-2-dodecenoic acid, is a diffusible signal factor (DSF) used in quorum sensing by the bacterium Xanthomonas campestris. This signaling system allows the bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation.

The core pathway involves:

-

Synthesis : The enzyme RpfF synthesizes the DSF signal. Its activity is negatively regulated by the sensor kinase RpfC at low cell densities.

-

Sensing : As bacterial population grows, DSF accumulates. RpfC detects the high concentration, autophosphorylates, and releases RpfF, leading to more DSF synthesis.

-

Transduction : The signal is transduced through the phosphodiesterase RpfG, which degrades the second messenger cyclic-di-GMP.

-

Regulation : The reduction in cyclic-di-GMP levels activates the global regulator Clp, leading to the expression of virulence factors (e.g., extracellular enzymes, xanthan gum) and the dispersal of biofilms.

Caption: DSF-mediated quorum sensing pathway in Xanthomonas.

Experimental Protocols

The analysis of this compound from natural sources involves lipid extraction, derivatization to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).

General Workflow for Analysis

The overall process from sample collection to data analysis follows a standardized workflow to ensure accurate quantification.

Caption: Experimental workflow for fatty acid analysis.

Protocol 1: Total Lipid Extraction from Plant Tissue

This protocol is adapted from standard methods like the Folch or Bligh and Dyer procedures, designed to extract total lipids from plant material.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 1M KCl)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Homogenizer

-

Centrifuge and glass centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Homogenization : Weigh approximately 1g of plant tissue. If fresh, immediately homogenize in a 2:1 (v/v) mixture of chloroform:methanol (20 mL total volume) to inactivate lipases. If lyophilized, grind to a fine powder before adding the solvent. Add a known amount of internal standard to the sample before homogenization.

-

Extraction : Allow the mixture to agitate at room temperature for 1-2 hours for thorough extraction.

-

Phase Separation : Add 0.2 volumes of 0.9% NaCl solution (4 mL for a 20 mL extraction) to the homogenate. Vortex vigorously for 1 minute.

-

Centrifugation : Centrifuge the mixture at 2,000 x g for 10 minutes to separate the layers. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.

-

Lipid Collection : Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Re-extraction : To maximize yield, re-extract the remaining upper phase and protein disk with 2 volumes of chloroform. Centrifuge and combine the lower chloroform phase with the first extract.

-

Drying : Evaporate the solvent from the combined chloroform extracts using a rotary evaporator or under a gentle stream of nitrogen at <40°C.

-

Storage : The resulting lipid film can be weighed to determine total lipid content and should be stored under nitrogen or argon at -20°C until derivatization.

Protocol 2: Derivatization to FAMEs and GC-MS Analysis

To be analyzed by GC, the polar carboxylic acids must be converted into non-polar, volatile fatty acid methyl esters (FAMEs).

Materials:

-

Dried lipid extract

-

BF₃-Methanol solution (14% w/v)

-

Hexane (GC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Gas chromatograph with a mass spectrometer (GC-MS) and a polar capillary column (e.g., Carbowax type)

Procedure:

-

Esterification : Re-dissolve the dried lipid extract in 1 mL of hexane. Add 2 mL of 14% BF₃-Methanol solution.

-

Reaction : Cap the tube tightly and heat at 60°C in a water bath or heating block for 30-60 minutes.

-

Extraction of FAMEs : After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation : Centrifuge at 1,000 x g for 5 minutes. The upper hexane layer now contains the FAMEs.

-

Collection and Drying : Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Preparation for GC-MS : Transfer the final hexane solution to a GC vial. The sample is now ready for injection.

-

GC-MS Analysis :

-

Injection : Inject 1 µL of the sample into the GC-MS.

-

Column : Use a polar capillary column (e.g., DB-WAX, SUPELCOWAX 10).

-

Temperature Program : An example program is: initial temperature of 150°C, hold for 1 min, ramp at 5°C/min to 250°C, and hold for 5 min.

-

Mass Spectrometry : Operate in electron impact (EI) mode, scanning a mass range of m/z 50-500.

-

Identification : Identify FAMEs by comparing their retention times and mass spectra to known standards and libraries (e.g., NIST).

-

Quantification : Quantify this compound methyl ester by comparing its peak area to the peak area of the internal standard (C17:0 methyl ester).

-

Conclusion

This compound is a medium-chain fatty acid found in specific natural sources, primarily within the plant kingdom in genera such as Persea and Litsea. While its direct biological functions in plants and animals are not well-defined, its structural analogs are vital signaling molecules in bacterial quorum sensing, offering potential targets for antimicrobial drug development. The lack of extensive quantitative data on this compound highlights an area for future research. The standardized protocols for lipid extraction and GC-MS analysis provided herein offer a robust framework for researchers aiming to isolate, identify, and quantify this and other fatty acids from complex biological matrices.

References

11-Dodecenoic Acid as an Insect Pheromone Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dodecenoic acid, a C12 unsaturated fatty acid, and its derivatives are integral components in the chemical communication systems of various insect species. While often acting as a biosynthetic precursor to more complex pheromone molecules, its direct role in eliciting behavioral responses is an area of growing research. This technical guide provides an in-depth overview of this compound and related fatty acids as insect pheromone components, focusing on biosynthesis, behavioral effects, and the underlying signaling pathways. The information presented herein is intended to support research and development efforts in the fields of chemical ecology, pest management, and drug discovery.

Biosynthesis of Dodecenoic Acids in Insects

The biosynthesis of fatty acid-derived pheromones, including dodecenoic acids, is a well-orchestrated enzymatic process primarily occurring in the pheromone glands of female insects. The pathways typically involve fatty acid synthases (FAS), desaturases, and chain-shortening enzymes.

A notable example is the biosynthesis of the major sex pheromone component, (E,Z)-7,9-dodecadienyl acetate, in the European grapevine moth, Lobesia botrana. In vivo labeling experiments have demonstrated that this process involves the Δ11 desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid. This intermediate then undergoes chain shortening to yield (Z)-9-dodecenoic acid, which is a closely related isomer of this compound. This chain-shortening step is catalyzed by acyl-CoA oxidases. Subsequent enzymatic modifications, including further desaturation, reduction, and acetylation, lead to the final pheromone component.

In the turnip moth, Agrotis segetum, a Δ11-desaturase has been identified that, when expressed in yeast, produces a range of fatty acids, including (Δ)-11-dodecenoic acid. This indicates the enzymatic machinery for producing this specific fatty acid exists within this species, although its precise role as a pheromone component requires further investigation.

Behavioral and Electrophysiological Responses

While direct quantitative behavioral data for this compound is limited in the current literature, studies on related medium-chain fatty acids in species like Agrotis segetum provide valuable insights into their potential roles. In A. segetum, medium-chain fatty acids (C6-C10) have been shown to elicit both electrophysiological and behavioral responses.

Quantitative Data Presentation

Table 1: Electroantennogram (EAG) Responses of Agrotis segetum to Medium-Chain Fatty Acids

| Compound | Mean EAG Response (mV) ± SE (Male) | Mean EAG Response (mV) ± SE (Female) |

| Hexanoic acid | 0.85 ± 0.12 | 0.91 ± 0.15 |

| Heptanoic acid | 0.89 ± 0.11 | 0.95 ± 0.13 |

| Octanoic acid | 0.92 ± 0.14 | 1.01 ± 0.16 |

| Nonanoic acid | 0.88 ± 0.13 | 0.93 ± 0.14 |

| Decanoic acid | 0.65 ± 0.10 | 0.72 ± 0.11 |

Data adapted from a study on Agrotis segetum and presented for illustrative purposes of responses to related fatty acids.

Table 2: Behavioral Response of Agrotis segetum to Octanoic Acid in a Y-tube Olfactometer

| Compound | Dose (µg) | Preference Index | Behavioral Response |

| Octanoic acid | 10 | -0.15 ± 0.08 | No significant preference |

| Octanoic acid | 100 | -0.45 ± 0.06 | Repellent |

The preference index ranges from +1 (strong attraction) to -1 (strong repulsion). Data is illustrative of the repellent effect of a medium-chain fatty acid.

Experimental Protocols

Pheromone Extraction and Analysis (GC-MS)

A standard method for the extraction and analysis of fatty acid-based pheromones from insect pheromone glands involves the following steps:

-

Gland Excision: Pheromone glands are carefully dissected from female insects, typically during their peak calling (pheromone-releasing) period.

-

Solvent Extraction: The excised glands are immediately immersed in a non-polar solvent, such as hexane, to extract the lipophilic pheromone components.

-

Sample Concentration: The solvent extract is concentrated under a gentle stream of nitrogen to a small volume.

-

Derivatization (Optional but Recommended for Fatty Acids): To improve volatility and chromatographic separation, fatty acids are often converted to their methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The concentrated extract or FAMEs solution is injected into a GC-MS system. The GC separates the individual components of the mixture, and the MS provides mass spectra for their identification by comparing them to known standards and library data.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to an odorant stimulus.

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes using conductive gel.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., this compound dissolved in a solvent and applied to filter paper) are injected into the airstream.

-

Signal Recording: The change in the electrical potential of the antenna in response to the stimulus is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

-

Controls: A solvent-only puff is used as a negative control, and a known potent odorant for the species is used as a positive control.

Signaling Pathways and Molecular Mechanisms

The detection of fatty acid pheromones in insects is mediated by specific chemosensory receptors located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla. While the complete signaling cascade for this compound is yet to be fully elucidated, research on related compounds in moths points towards the involvement of Ionotropic Receptors (IRs).

In Agrotis segetum, specific IRs, namely AsegIR75p.1 and AsegIR75q.1, have been identified to respond to medium-chain fatty acids.[1] These receptors are part of a larger family of acid-sensing IRs. The binding of a fatty acid ligand to its specific IR is thought to directly gate the ion channel, leading to a depolarization of the OSN membrane and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for further processing, ultimately leading to a behavioral response.

The general signaling pathway for fatty acid pheromones can be visualized as follows:

Caption: Proposed signaling pathway for fatty acid pheromones in insects.

Experimental Workflow Visualization

The process of identifying and characterizing a fatty acid pheromone component like this compound follows a structured experimental workflow.

Caption: Workflow for the identification and characterization of an insect pheromone.

Conclusion and Future Directions

This compound and related fatty acids represent a significant class of semiochemicals in insects. While their role as biosynthetic precursors is well-established, their direct function in mediating behavior is an emerging field of study. The case of medium-chain fatty acid repellency and the identification of corresponding Ionotropic Receptors in Agrotis segetum provide a strong foundation for future research.

Future investigations should focus on:

-

Screening for this compound Activity: Broader screening of insect species to identify those that use this compound as a primary pheromone component.

-

Quantitative Behavioral Studies: Detailed dose-response behavioral assays to quantify the attractive, repellent, or other behavioral effects of this compound.

-

Receptor Deorphanization: Identification and functional characterization of the specific olfactory receptors that detect this compound in responsive species.

-

Biosynthetic Pathway Elucidation: Further investigation into the specific enzymes and regulatory mechanisms involved in the production of this compound in different insect species.

A deeper understanding of the role of this compound in insect chemical communication holds significant potential for the development of novel and species-specific pest management strategies and provides a valuable model for studying the evolution of chemical signaling.

References

An In-depth Technical Guide to 11-Dodecenoic Acid: Physical Properties and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 11-dodecenoic acid, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and explores a relevant biological signaling pathway where a structurally similar molecule plays a crucial role. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂. The presence of a carbon-carbon double bond at the 11th position allows for the existence of cis and trans isomers, which can influence the molecule's physical properties. The cis configuration is commonly found in nature.[1]

Melting and Boiling Points

The melting and boiling points are critical parameters for the characterization and application of fatty acids. The available data for this compound is summarized in the table below. It is important to note that the boiling points are often estimated due to the tendency of fatty acids to decompose at high temperatures.

| Property | Value | Isomer | Notes |

| Melting Point | 20.00 °C | Not Specified | Measured at 760.00 mm Hg.[2] |

| 20 °C | Not Specified | ||

| Boiling Point | 303.19 °C | Not Specified | Estimated at 760.00 mm Hg.[2] |

| 321.28 °C | Not Specified | Estimated.[3] |

Experimental Protocols

Precise determination of melting and boiling points requires standardized experimental procedures. The following sections detail common methodologies applicable to fatty acids like this compound.

Determination of Melting Point (Capillary Method)

This method is a widely used and accessible technique for determining the melting point of a solid compound.

Principle: A small, packed sample of the solid is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, use a mortar and pestle to grind the sample.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

-

Reporting: The melting point is reported as the temperature range from the first appearance of liquid to complete liquefaction.

Determination of Boiling Point (Microscale Method)

For small quantities of liquid, a microscale boiling point determination is a suitable method.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid boils, the air in the capillary tube is replaced by the substance's vapor. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a few drops of this compound into a small test tube.

-

Assembly:

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

-

Measurement:

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Signaling Pathway and Synthesis Workflow

While specific signaling pathways for this compound are not extensively documented, a closely related molecule, cis-11-methyl-2-dodecenoic acid, is a well-characterized diffusible signal factor (DSF) in the quorum-sensing system of the bacterium Xanthomonas campestris.[4] Understanding this pathway provides insight into the potential biological roles of similar fatty acids.

Diffusible Signal Factor (DSF) Quorum-Sensing Pathway in Xanthomonas campestris

The following diagram illustrates the DSF-mediated quorum-sensing pathway in Xanthomonas campestris. This system regulates the expression of virulence factors in response to bacterial population density.

Caption: DSF signaling pathway in Xanthomonas campestris.

General Experimental Workflow for the Synthesis of Unsaturated Fatty Acids via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes, including unsaturated fatty acids. The following diagram outlines a general workflow for this synthetic route.

Caption: General workflow for Wittig synthesis of unsaturated fatty acids.

References

- 1. This compound | 65423-25-8 | Benchchem [benchchem.com]

- 2. This compound, 65423-25-8 [thegoodscentscompany.com]

- 3. This compound [chembk.com]

- 4. Fatty acid DSF binds and allosterically activates histidine kinase RpfC of phytopathogenic bacterium Xanthomonas campestris pv. campestris to regulate quorum-sensing and virulence | PLOS Pathogens [journals.plos.org]

Biochemical Pathways Involving 11-Dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dodecenoic acid is a medium-chain monounsaturated fatty acid that plays diverse roles in various biological systems. Although not as extensively studied as more common fatty acids, it is a key intermediate in the biosynthesis of insect pheromones, a signaling molecule in bacterial communication, and a substrate for mammalian metabolic pathways. This technical guide provides an in-depth overview of the core biochemical pathways involving this compound, with a focus on its biosynthesis, metabolism, and signaling functions. The information is presented to be a valuable resource for researchers in biochemistry, entomology, microbiology, and drug development.

Biosynthesis of this compound and Related Compounds

The biosynthesis of this compound and its derivatives primarily involves the modification of common saturated fatty acids through a series of desaturation and chain-shortening or elongation steps.

In Insect Pheromone Production

In many moth species, C12 unsaturated fatty acids are precursors to sex pheromones. The biosynthesis typically starts with a common saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0), which undergoes desaturation and chain shortening. For example, in the European grapevine moth, Lobesia botrana, a related compound, (Z)-9-dodecenoic acid, is produced from tetradecanoic acid (14:0). This process involves an initial Δ11 desaturation to produce (Z)-11-tetradecenoic acid, followed by chain shortening.[1][2] While a direct pathway to this compound is not explicitly detailed in the provided search results, a similar pathway involving a Δ13 desaturase acting on a C14 precursor followed by chain shortening would theoretically yield this compound. The key enzymes in these pathways are:

-

Fatty Acyl-CoA Desaturases: These enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain.

-

Acyl-CoA Oxidases: These enzymes are involved in the peroxisomal β-oxidation pathway, which shortens the fatty acid chain.

The general pathway for the production of C12 unsaturated fatty acids in insects can be visualized as follows:

In Bacterial Quorum Sensing Signal Production

In the plant pathogen Xanthomonas campestris, a derivative of this compound, cis-11-methyl-2-dodecenoic acid, acts as a diffusible signal factor (DSF) for quorum sensing.[3][4][5] The biosynthesis of DSF is dependent on the RpfF enzyme, which is thought to be involved in the fatty acid elongation cycle. The RpfB enzyme, a fatty acyl-CoA ligase, is involved in the turnover of DSF signals through a β-oxidation pathway.

Metabolism of this compound

Once formed, this compound can be metabolized through several pathways, primarily β-oxidation for energy production and cytochrome P450-mediated hydroxylation.

β-Oxidation

As an unsaturated fatty acid, the β-oxidation of this compound requires auxiliary enzymes in addition to the core β-oxidation enzymes. The double bond at an odd-numbered carbon (C11) necessitates the action of an isomerase. The general steps are:

-

Activation: this compound is activated to 11-dodecenoyl-CoA in the cytoplasm.

-

Mitochondrial Transport: The acyl-CoA is transported into the mitochondria.

-

β-Oxidation Cycles: The fatty acid undergoes cycles of oxidation, hydration, oxidation, and thiolysis, removing two-carbon units as acetyl-CoA in each cycle.

-

Isomerization: When the double bond is near the carboxyl end, an enoyl-CoA isomerase is required to shift the double bond to a position that can be processed by the hydratase.

Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. They can introduce hydroxyl groups at various positions along the fatty acid chain. For medium-chain fatty acids like dodecanoic acid, ω- and (ω-1)-hydroxylation are common metabolic routes. It is plausible that this compound is also a substrate for CYP enzymes, potentially leading to the formation of hydroxylated derivatives. The specific CYP isoforms involved in the metabolism of this compound are not well-characterized.

Signaling Pathways

Derivatives of this compound are established signaling molecules in bacteria. In mammals, this compound falls within the carbon chain length range to potentially activate the GPR84 receptor.

Bacterial Quorum Sensing: The DSF System

In Xanthomonas campestris, the DSF cis-11-methyl-2-dodecenoic acid regulates virulence factors and biofilm formation. The signaling pathway involves:

-

Signal Synthesis: RpfF synthesizes the DSF signal.

-

Signal Perception: At sufficient concentrations, DSF is sensed by the membrane-bound sensor kinase RpfC.

-

Signal Transduction: RpfC autophosphorylates and transfers the phosphate group to the response regulator RpfG.

-

Downstream Effects: Phosphorylated RpfG possesses phosphodiesterase activity, degrading cyclic di-GMP. The reduction in cyclic di-GMP levels leads to changes in gene expression, affecting virulence and biofilm formation.

In other bacteria, such as Burkholderia cenocepacia, a similar signal (cis-2-dodecenoic acid) is perceived by the RpfR protein, which directly links signal perception to cyclic di-GMP turnover.

Potential Mammalian Signaling via GPR84

The G protein-coupled receptor GPR84 is activated by medium-chain fatty acids with carbon chain lengths from 9 to 14. This makes this compound a potential endogenous ligand for GPR84. GPR84 is primarily expressed in immune cells, such as macrophages and leukocytes, and its expression is induced by inflammatory stimuli. Activation of GPR84 is coupled to a pertussis toxin-sensitive Gi/o pathway, leading to:

-

Inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

Mobilization of intracellular calcium.

-

Amplification of pro-inflammatory responses, such as the production of interleukin-12.

Quantitative Data

Table 1: Representative Enzyme Kinetic Data for Related Fatty Acid Modifying Enzymes

| Enzyme Family | Specific Enzyme/Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Fatty Acid Synthase | Metazoan FAS | Acetyl-CoA | ~5-10 | ~170 | |

| Ketoacyl Synthase | Metazoan FAS | Decanoyl-ACP | ~1-5 | ~0.1-1 | |

| GPR84 Receptor | Human | 2-hydroxy lauric acid | 9.9 (EC50) | N/A | |

| GPR84 Receptor | Human | 3-hydroxy lauric acid | 13 (EC50) | N/A |

Note: Data presented are for related substrates and provide an estimation of the kinetic properties of enzymes that may act on this compound. N/A - Not Applicable.

Experimental Protocols

Protocol 1: Analysis of this compound by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids, including this compound, from biological samples.

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.

-

For quantitative analysis, add a known amount of an internal standard (e.g., heptadecanoic acid).

-

Induce phase separation by adding water or a saline solution and centrifuge.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to saponify the lipids and release free fatty acids.

-

Acidify the mixture (e.g., with HCl) and extract the free fatty acids with a non-polar solvent like hexane.

-

Evaporate the solvent.

-

Add an acidic methanol solution (e.g., 4% H₂SO₄ in methanol) to the dried fatty acids.

-

Heat the mixture at 80-85°C for 1 hour to convert the fatty acids to FAMEs.

-

After cooling, add water and extract the FAMEs with hexane.

-

Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., SLB®-5ms) is suitable for FAME separation.

-

Injector Temperature: 220-250°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 240°C) to elute the FAMEs.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 40-550.

-

For quantitative analysis, Selected Ion Monitoring (SIM) can be used to increase sensitivity and selectivity.

-

Protocol 2: Heterologous Expression of Fatty Acid Desaturases in Saccharomyces cerevisiae

This protocol is used to functionally characterize enzymes like desaturases that may be involved in this compound biosynthesis.

1. Vector Construction:

-

Amplify the coding sequence of the candidate desaturase gene by PCR.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain using the lithium acetate method.

-

Select for transformants on appropriate selective media.

3. Expression and Substrate Feeding:

-

Grow the transformed yeast cells in selective media.

-

Induce gene expression by adding galactose to the media.

-

Supplement the media with the precursor fatty acid (e.g., dodecanoic acid or tetradecanoic acid) to be tested as a substrate.

4. Fatty Acid Analysis:

-

Harvest the yeast cells.

-

Extract the total lipids from the yeast cells.

-

Prepare FAMEs from the lipid extract as described in Protocol 1.

-

Analyze the FAMEs by GC-MS to identify the products of the desaturase reaction.

Conclusion

This compound is a multifaceted molecule that serves as a metabolic intermediate, a potential signaling molecule in mammals, and a key component in the chemical language of insects and bacteria. While the broad strokes of its biochemical involvement are understood, further research is needed to elucidate the specific enzymes, their kinetics, and the precise regulatory mechanisms that govern its function in different biological contexts. The protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at filling these knowledge gaps, ultimately contributing to a more complete understanding of the role of this and other medium-chain fatty acids in health and disease.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 4. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review [mdpi.com]

- 5. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 11-Dodecenoic Acid from Lauric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-Dodecenoic acid is a terminally unsaturated fatty acid that serves as a valuable building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Its terminal double bond allows for a variety of chemical modifications, making it a versatile precursor for more complex molecules. The synthesis of this compound from lauric acid, a readily available saturated fatty acid, presents a significant chemical challenge due to the difficulty of selectively functionalizing the chemically inert terminal (ω) methyl group.

This document outlines a robust chemo-enzymatic pathway to overcome this challenge. The strategy involves an initial, highly selective biocatalytic ω-hydroxylation of lauric acid, followed by conventional chemical transformations to introduce the terminal double bond. This approach combines the specificity of enzymatic catalysis with the efficiency of organic synthesis.

Overall Synthetic Pathway

The conversion of lauric acid to this compound is accomplished via a three-stage process involving a key 12-hydroxydodecanoic acid intermediate.

Figure 1: Chemo-enzymatic synthesis pathway from lauric acid to this compound.

Experimental Protocols

Protocol 1: Biocatalytic ω-Hydroxylation of Lauric Acid

This protocol utilizes a whole-cell biocatalyst, such as engineered Escherichia coli or Pseudomonas putida, expressing an alkane hydroxylase system (e.g., AlkBGT) to specifically oxidize the terminal methyl group of lauric acid.[1]

Materials:

-

Engineered E. coli strain expressing AlkBGT from Pseudomonas putida GPo1[1]

-

Growth medium (e.g., LB or a defined mineral medium)

-

Inducer (e.g., IPTG for lac-based promoters)

-

Bioconversion buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Glucose (as a carbon and energy source)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Methodology:

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of growth medium and incubate overnight at 37°C with shaking (200 rpm).

-

Cell Cultivation: Transfer the overnight culture to 500 mL of fresh growth medium in a 2 L baffled flask. Grow the cells at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding the inducer (e.g., 0.5 mM IPTG) and incubate for an additional 12-16 hours at a reduced temperature (e.g., 25°C).

-

Cell Harvesting and Resuspension: Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). Wash the cell pellet once with bioconversion buffer and resuspend in the same buffer to a final OD₆₀₀ of 50.

-

Whole-Cell Bioconversion:

-

Add lauric acid (e.g., 2 g/L final concentration, dissolved in a small amount of ethanol or as a sodium salt) and glucose (10 g/L) to the cell suspension.

-

Incubate the reaction mixture at 30°C with vigorous shaking (220 rpm) for 24-48 hours. Monitor the conversion by taking samples periodically for analysis (e.g., GC-MS after derivatization).

-

-

Product Extraction and Purification:

-

Centrifuge the reaction mixture to remove the cells.

-

Acidify the supernatant to pH 2.0 with 6M HCl to protonate the fatty acids.

-

Extract the aqueous phase three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 12-hydroxydodecanoic acid.

-

Purify the product by recrystallization or silica gel chromatography.

-

Figure 2: Workflow for the biocatalytic synthesis of 12-hydroxydodecanoic acid.

Protocol 2: Synthesis of 12-Bromododecanoic Acid

This protocol involves the conversion of the terminal hydroxyl group of 12-hydroxydodecanoic acid to a bromide. To prevent side reactions, the carboxylic acid is first protected as a methyl ester.

Materials:

-

12-Hydroxydodecanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Methodology:

-

Esterification (Protection):

-

Dissolve 12-hydroxydodecanoic acid (1 eq.) in anhydrous methanol (10-20 volumes).

-

Add a catalytic amount of concentrated H₂SO₄ (approx. 2% v/v).

-

Reflux the mixture for 4-6 hours. Monitor reaction completion by TLC.

-

Cool the mixture, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 12-hydroxydodecanoate.

-

-

Bromination:

-

Dissolve methyl 12-hydroxydodecanoate (1 eq.) in anhydrous dichloromethane (10 volumes) and cool to 0°C in an ice bath.

-

Slowly add PBr₃ (0.5 eq.) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, wash with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield crude methyl 12-bromododecanoate.

-

-

Saponification (Deprotection):

-

Dissolve the crude methyl 12-bromododecanoate in a 1:1 mixture of ethanol and 2M aqueous KOH.

-

Heat the mixture to 60°C for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction, remove the ethanol under reduced pressure, and dilute with water.

-

Wash with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer to pH 2 with 6M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 12-bromododecanoic acid.

-

Protocol 3: Dehydrohalogenation to this compound

This final step involves an E2 elimination reaction to form the terminal alkene.

Materials:

-

12-Bromododecanoic acid

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl) solution, saturated

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Methodology:

-

Reaction Setup: Dissolve 12-bromododecanoic acid (1 eq.) in anhydrous THF (15 volumes) under an inert atmosphere (nitrogen or argon).

-

Base Addition: Add potassium tert-butoxide (2.2 eq.) portion-wise at room temperature. The use of a strong, bulky base can favor elimination over substitution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of starting material by TLC.

-

Work-up:

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Acidify the mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

-

Purification:

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

-

Data Presentation: Summary of Reactions

The following tables summarize the reaction conditions and expected outcomes for the synthesis of this compound.

Table 1: Quantitative Data for Biocatalytic ω-Hydroxylation of Lauric Acid

| Parameter | Value | Reference |

|---|---|---|

| Biocatalyst | E. coli expressing AlkBGT | |

| Substrate | Lauric Acid | |

| Product | ω-Hydroxydodecanoic Acid | |

| Product Concentration | 249.03 mg/L | |

| Molar Yield | 0.56 mol/mol |

| Reaction Time | 24 hours | |

Table 2: Typical Conditions and Yields for Chemical Synthesis Steps

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

|---|---|---|---|---|

| Esterification | 12-Hydroxydodecanoic Acid | MeOH, H₂SO₄ (cat.) | Methanol | >95% |

| Bromination | Methyl 12-Hydroxydodecanoate | PBr₃ or CBr₄/PPh₃ | Dichloromethane | 70-85% |

| Saponification | Methyl 12-Bromododecanoate | KOH | Ethanol/Water | >90% |

| Dehydrohalogenation | 12-Bromododecanoic Acid | Potassium tert-butoxide | THF | 60-75% |

References

- 1. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]

- 2. Lauric acid - Wikipedia [en.wikipedia.org]

- 3. ドデカン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioenzymatic Synthesis of Monounsaturated Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monounsaturated fatty acids (MUFAs) are valuable molecules with wide-ranging applications in the food, pharmaceutical, and biofuel industries. Their unique physicochemical properties, conferred by a single double bond in their hydrocarbon chain, make them desirable targets for synthesis. Bioenzymatic methods offer a sustainable and highly specific alternative to traditional chemical synthesis routes, which often require harsh reaction conditions and can generate undesirable byproducts. This document provides detailed application notes and experimental protocols for the bioenzymatic synthesis of MUFAs using two primary approaches: metabolic engineering of microorganisms and in vitro enzymatic reactions.

I. Metabolic Engineering of Escherichia coli for MUFA Production

Metabolic engineering of microorganisms like Escherichia coli allows for the de novo synthesis of MUFAs from simple carbon sources. This approach involves the strategic manipulation of native and heterologous metabolic pathways to enhance the production of the desired fatty acids.

Signaling Pathway: Engineered MUFA Biosynthesis in E. coli

The following diagram illustrates the key genetic modifications and metabolic pathways involved in the enhanced production of monounsaturated fatty acids in a genetically engineered E. coli strain.

Application Notes and Protocols for the Wittig Reaction in Unsaturated Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes, making it an invaluable tool in the synthesis of unsaturated fatty acids. This application note provides detailed protocols for the synthesis of unsaturated fatty acids, with a focus on achieving high Z-selectivity, a common feature of naturally occurring fatty acids. The protocols cover the preparation of the necessary phosphonium ylide and the subsequent olefination reaction. Quantitative data on reaction conditions, yields, and stereoselectivity are summarized for easy reference. Furthermore, diagrams illustrating the reaction mechanism and experimental workflow are provided to enhance understanding and practical application.

Introduction

Unsaturated fatty acids are critical components of lipids and play essential roles in numerous biological processes. Their synthesis, particularly with precise control over the geometry of the double bonds, is a significant objective in organic chemistry and drug development. The Wittig reaction, developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, offers a reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[1] A key advantage of the Wittig reaction is that the position of the newly formed double bond is unequivocally defined.[1]

This protocol focuses on the application of the Wittig reaction for the synthesis of Z-unsaturated fatty acids. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically derived from alkylphosphonium salts, generally lead to the formation of Z-alkenes, especially under salt-free conditions and at low temperatures.[2]

Key Reaction: Synthesis of a Z-Unsaturated Fatty Acid

The overall transformation for the synthesis of a generic Z-unsaturated fatty acid ester via the Wittig reaction is depicted below. This involves the reaction of an aldehyde with a phosphonium ylide generated in situ from the corresponding phosphonium salt.

Overall Reaction Scheme:

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of a Z-unsaturated fatty acid, using the synthesis of methyl oleate (methyl (Z)-9-octadecenoate) as a representative example.

Protocol 1: Preparation of the Phosphonium Salt ((9-Carboxynonyl)triphenylphosphonium bromide)

This protocol describes the synthesis of the phosphonium salt precursor required for the generation of the Wittig reagent.

Materials:

-

Triphenylphosphine (PPh₃)

-

10-Bromodecanoic acid

-

Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

-

Add 10-bromodecanoic acid (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the white solid under vacuum to yield (9-carboxynonyl)triphenylphosphonium bromide.

Protocol 2: Z-Selective Wittig Olefination for Methyl Oleate Synthesis

This protocol details the in situ generation of the phosphonium ylide and the subsequent stereoselective Wittig reaction with an aldehyde to form the Z-alkene.

Materials:

-

(9-Carboxynonyl)triphenylphosphonium bromide (from Protocol 1)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (as a solution in THF)

-

Nonanal

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diazomethane (for esterification, handle with extreme caution in a well-ventilated fume hood behind a blast shield) or alternatively, use methyl 9-oxononanoate as the starting aldehyde.

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (9-carboxynonyl)triphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF to dissolve the salt.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equivalents) in THF dropwise to the stirred suspension. A color change to deep orange or red typically indicates ylide formation.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve nonanal (1.0 equivalent) in anhydrous THF.

-

Slowly add the nonanal solution dropwise to the cold ylide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is oleic acid.

-

-

Esterification (if starting with the carboxylic acid phosphonium salt):

-

Dissolve the crude oleic acid in diethyl ether.

-

Carefully add a freshly prepared ethereal solution of diazomethane at 0 °C until a faint yellow color persists.

-

Quench the excess diazomethane by the dropwise addition of acetic acid.

-

Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude methyl oleate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Data Presentation

The following tables summarize typical quantitative data for the key steps in the Wittig synthesis of unsaturated fatty acids.

Table 1: Representative Reaction Parameters for Phosphonium Salt Synthesis

| Alkyl Halide | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 10-Bromodecanoic acid | Triphenylphosphine | Acetonitrile | Reflux | 24 | >90 |

| 1-Bromononane | Triphenylphosphine | Toluene | Reflux | 18 | ~95 |

Table 2: Z-Selective Wittig Reaction Conditions and Outcomes for Unsaturated Fatty Acid Ester Synthesis

| Phosphonium Salt | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |

| (9-Carboxynonyl)triphenylphosphonium bromide | Nonanal | NaHMDS | THF | -78 | 4 | Methyl Oleate | 75-85 | >95:5 |

| [(Z)-Non-3-en-1-yl]triphenylphosphonium bromide | Methyl 9-oxononanoate | n-BuLi | THF | -78 | 3 | Methyl Linoleate | 70-80 | >90:10 |

| [(Z,Z)-Nona-3,6-dien-1-yl]triphenylphosphonium bromide | Methyl 9-oxononanoate | n-BuLi | THF | -78 | 3 | Methyl α-Linolenate | 65-75 | >90:10 |

Note: Yields and Z:E ratios are representative and can vary based on the specific reaction conditions and purity of reagents.

Mandatory Visualizations

Wittig Reaction Mechanism

The mechanism of the Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. For non-stabilized ylides under kinetic control (low temperature, salt-free conditions), the formation of the cis-oxaphosphetane is favored, leading to the Z-alkene.

Caption: Mechanism of the Z-selective Wittig reaction.

Experimental Workflow for Unsaturated Fatty Acid Synthesis

The following diagram outlines the general workflow for the synthesis of an unsaturated fatty acid ester using the Wittig reaction.

Caption: Experimental workflow for Wittig synthesis.

Troubleshooting and Optimization

-

Low Z:E Selectivity:

-

Cause: Presence of lithium salts, which can equilibrate the oxaphosphetane intermediate.

-

Solution: Use sodium- or potassium-based strong bases like NaHMDS or KHMDS instead of n-BuLi or s-BuLi.

-

Cause: Reaction temperature is too high, allowing for thermodynamic equilibration.

-

Solution: Maintain the reaction temperature at -78 °C.

-

-

Low Yield:

-

Cause: Incomplete ylide formation.

-